REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[C:6]([O:10][CH3:11])(=[O:9])[CH:7]=[CH2:8].COC1C=C(O)C=CC=1O>>[CH2:1]([N:3]([CH2:4][CH3:5])[CH2:8][CH2:7][C:6]([O:10][CH3:11])=[O:9])[CH3:2]
|
Name
|
|
Quantity
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350 g
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Type
|
reactant
|
Smiles
|
C(C)NCC
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Name
|
|
Quantity
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344 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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COC1=C(O)C=CC(=C1)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to react at 70°-80° C. for 15 hours, so that the addition to the double bond
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Duration
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15 h
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Type
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CUSTOM
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Details
|
After completion of the reaction
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Type
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CUSTOM
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Details
|
the unreacted diethylamine was removed by distillation
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Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CCC(=O)OC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 630 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |